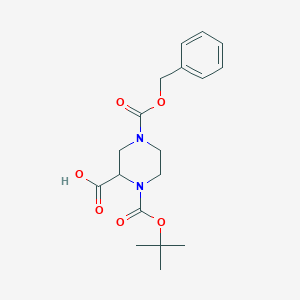

4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Descripción general

Descripción

4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions, ensuring that the desired transformations occur selectively.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting with the protection of the piperazine ring. The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base such as sodium carbonate. The tert-butoxycarbonyl (Boc) group is then added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Cbz groups under acidic or hydrogenolytic conditions.

Substitution Reactions: Nucleophilic substitution at the piperazine ring.

Oxidation and Reduction: Modifications of the piperazine ring or the carboxylic acid group.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogen and palladium on carbon (Pd/C) for Cbz removal.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amine or carboxylic acid, while substitution reactions introduce new functional groups onto the piperazine ring.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is in the synthesis of peptides. The compound serves as a protecting group for amino acids, allowing chemists to selectively modify peptide chains without interfering with other functional groups. This is particularly useful in solid-phase peptide synthesis (SPPS).

Drug Development

The compound has been utilized in the design of various pharmacologically active compounds. Its structure allows for modifications that can enhance bioavailability and target specificity. For instance, derivatives of this compound have shown potential as inhibitors in various biological pathways, making them candidates for drug development against diseases such as cancer and metabolic disorders.

Research has indicated that compounds derived from this compound exhibit biological activities such as antimicrobial and antitumor effects. Studies have focused on evaluating the efficacy of these compounds in vitro and in vivo, providing insights into their mechanisms of action.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves its role as a protecting group. The Boc and Cbz groups temporarily mask reactive sites on the molecule, preventing unwanted reactions. These groups can be selectively removed under specific conditions, allowing for controlled synthesis of target compounds.

Comparación Con Compuestos Similares

Similar Compounds

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid: Lacks the Boc group, making it less versatile in multi-step syntheses.

1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the Cbz group, limiting its use in certain protective strategies.

N-Boc-piperazine: A simpler compound used for similar protective purposes but with fewer functional groups.

Uniqueness

4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to the presence of both Boc and Cbz groups, providing dual protection and greater flexibility in synthetic applications. This dual protection allows for more complex and selective synthetic routes, making it a valuable compound in organic chemistry.

Actividad Biológica

4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, also known by its CAS numbers 126937-41-5 and 138775-02-7, is a synthetic compound belonging to the piperazine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial properties and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 364.39 g/mol. Its structure features a piperazine ring, which is known for its versatility in pharmaceutical applications. The presence of benzyloxy and tert-butoxycarbonyl groups enhances its lipophilicity and may influence its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to this compound. For instance, derivatives of piperazine have shown significant activity against various Gram-positive and Gram-negative bacteria. A study published in the Journal of Medicinal Chemistry identified dual inhibitors targeting bacterial topoisomerases, which demonstrated broad-spectrum antibacterial activity against multi-drug resistant strains such as Acinetobacter baumannii and Staphylococcus aureus .

Antiplasmodial Activity

While specific data on the antiplasmodial activity of this compound is limited, related piperazine derivatives have been evaluated for their effectiveness against malaria. Compounds with similar structural motifs have shown promising results in inhibiting Plasmodium falciparum growth, suggesting that further exploration of this compound could yield valuable insights into its potential as an antimalarial agent .

Study on Antibacterial Efficacy

A recent study focused on synthesizing and testing various piperazine derivatives, including those structurally related to this compound. The results indicated that certain modifications to the piperazine ring significantly enhanced antibacterial activity. For example, compounds with increased hydrophobicity demonstrated improved membrane permeability and efficacy against resistant bacterial strains .

Toxicological Assessment

Toxicological studies are essential for evaluating the safety profile of new compounds. The safety data for this compound indicates moderate toxicity levels, with hazard statements highlighting potential skin and eye irritation risks . Further investigations are required to establish a comprehensive understanding of its cytotoxicity.

Research Findings Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.39 g/mol |

| Antibacterial Activity | Effective against Gram-positive bacteria |

| Potential Antimalarial Activity | Related compounds show promise against P. falciparum |

| Toxicity Level | Moderate; potential skin/eye irritant |

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREPAMKILVVDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933537 | |

| Record name | 4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149057-19-2 | |

| Record name | 4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149057-19-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.